molecular formula C13H12F3NO2 B1336645 Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- CAS No. 601487-87-0

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-

Cat. No. B1336645
M. Wt: 271.23 g/mol
InChI Key: RRFZPIWBJCMATQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various acetamide derivatives with trifluoroacetyl groups has been explored in several studies. For instance, N-(3-Trifluoroacetyl-indol-7-yl) acetamides were synthesized through a Beckmann rearrangement followed by trifluoroacetylation, showing potential antiplasmodial properties . Similarly, N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds were prepared using chloromethyltrichlorosilane and methanolysis or hydrolysis, with the silicon atom exhibiting pentacoordination or hexacoordination in different adducts . The synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved unexpectedly from the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Additionally, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate .

Molecular Structure Analysis

The molecular structures of these acetamide derivatives were characterized using various spectroscopic techniques. X-ray diffraction, NMR, and IR spectroscopy were commonly used to determine the molecular configurations and intermolecular interactions. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated, revealing a monoclinic space group . The structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was also determined by X-ray crystallography and supported by DFT calculations .

Chemical Reactions Analysis

The reactivity of these acetamide derivatives was investigated in various chemical reactions. The study of N-(3-Trifluoroacetyl-indol-7-yl) acetamides revealed their potential to inhibit the plasmodial parasite by molecular docking against parasite lactate dehydrogenase . The reactivity of silylated derivatives of N-(2-hydroxyphenyl)acetamide was explored, leading to the synthesis of new compounds with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives were analyzed through experimental and theoretical methods. The dynamic stereochemistry of silylated acetamides was studied using dynamic 19F NMR spectroscopy, revealing activation barriers for permutational isomerization . The vibrational frequencies and corresponding assignments of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using FT-IR and NMR spectroscopies, complemented by DFT calculations . The crystal structure characterization of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide provided insights into its intermolecular hydrogen bonding patterns .

Case Studies

Several case studies were highlighted in the research, such as the evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for antiplasmodial properties, which included theoretical explanations for their mode of action . The synthesis and characterization of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides involved conformational studies using NMR spectroscopy and computational calculations . The novel fluorinating agent perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was synthesized and tested for its electrophilic fluorination capabilities on various substrates .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : New acetamide derivatives, including those similar to the specified compound, have been synthesized. These compounds' structures were established using various spectroscopic methods, such as MS, IR, CHN, and NMR spectral data (Wang, Li, Dong, & Dong, 2010).

  • Crystal Structure and DFT Studies : Research on the title compound N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide revealed its crystal structure through X-ray crystallographic studies. Density functional theory (DFT) calculations were also performed to understand its properties (Gautam, Gautam, & Chaudhary, 2013).

Biological Applications and Activity

  • Antiplasmodial Properties : Some novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides demonstrated potential in vitro antiplasmodial properties. Their activity against Plasmodium falciparum was evaluated, and their molecular docking indicated a possible mode of action against the parasite (Mphahlele, Mmonwa, & Choong, 2017).

  • Anticancer Activity : Certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, structurally related to the specified compound, were studied for their anticancer activity. Some of these compounds showed significant growth inhibition against various cancer cell lines (Karaburun et al., 2018).

Additional Research Areas

  • Antibacterial Agents : Derivatives of fluorine-substituted amino-1,2,4-triazines, structurally related to the specified compound, were synthesized and evaluated for their antibacterial properties. Some of these compounds showed activity against various bacterial strains (Alharbi & Alshammari, 2019).

  • Herbicidal Activity : Novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives were synthesized and showed effective herbicidal activities against dicotyledonous weeds (Wu et al., 2011).

properties

IUPAC Name

N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-7(18)8-2-3-9-5-11(6-10(9)4-8)17-12(19)13(14,15)16/h2-4,11H,5-6H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFZPIWBJCMATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437767
Record name Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-

CAS RN

601487-87-0
Record name Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, cooling bath, and nitrogen inlet-outlet, was charged with acetyl chloride (205.5 g, 2.62 mole) and cooled to 0-5° C. Aluminum chloride was added in portions (4×36.4 g [145.5 g, 1.09 mole]) at 0-5° C., while maintaining the internal temperature below 15° C. The slurry was cooled to 0-5° C. and stirred for 15 minutes. N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (5×20 g, 0.436 mole) was added in portions over 40 minutes at 10-minute intervals, while maintaining temperature at 0-10° C. The resulting tan solution was stirred at 0-5° C. for 1 hour. To the solution was added 400 mL of heptane, while maintaining the temperature at 0-5° C. The resulting bi-phasic mixture was added to a 0° C. to −5° C. mixture of 1 N HCl (650 mL) and isopropyl acetate (125 mL) in a 5 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, and a cooling bath, while maintaining the internal temperature at 0-25° C. over a period of 20 minutes. The 5 L, round-bottomed flask was rinsed with acetyl chloride (20 mL), followed by heptane (110 mL) and added to the batch. The reaction mixture was warmed to 22-24° C. over a period of 30 minutes and then heated to 40-45° C. and stirred at 40-45° C. for 1 hour. The slurry was cooled to 21-25° C. and stirred for 1 hour. The solids were collected by filtration using a Büchner funnel with suction over a polypropylene filter paper. The filter cake was washed with heptane (2×200 mL) followed by 1 N HCl (350 mL), and deionized water (2×200 mL). The solids were dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain 106.1 g (yield 90%) of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (m.p. 113-115° C.).
Quantity
205.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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